molecular formula C12H18N2O B13636951 (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol

(3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol

Cat. No.: B13636951
M. Wt: 206.28 g/mol
InChI Key: OJLWRBSJLOKJNJ-NEPJUHHUSA-N
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Description

(3S,5R)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol (CAS: VC18270277) is a chiral pyrrolidine derivative with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . Its stereochemistry and functional groups—a benzyl group at the 1-position, an aminomethyl group at the 5-position, and a hydroxyl group at the 3-position—make it structurally distinct among pyrrolidine-based compounds. The compound’s IUPAC name reflects its (3S,5R) configuration, which is critical for its interactions with biological targets, such as enzymes or receptors involved in neurological pathways .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol

InChI

InChI=1S/C12H18N2O/c13-7-11-6-12(15)9-14(11)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12+/m1/s1

InChI Key

OJLWRBSJLOKJNJ-NEPJUHHUSA-N

Isomeric SMILES

C1[C@@H](CN([C@H]1CN)CC2=CC=CC=C2)O

Canonical SMILES

C1C(CN(C1CN)CC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and pyrrolidine derivatives.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of (3S,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol can be contextualized by comparing it to structurally related pyrrolidine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Applications References
This compound Benzyl, aminomethyl, and hydroxyl groups; (3S,5R) configuration 206.28 Neuromodulation (theoretical)
(3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol Lacks benzyl group; (3R,5R) stereochemistry 116.16 Enzyme/receptor interaction studies
(3R,5R)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol Benzyl and hydroxymethyl groups; (3R,5R) configuration 207.27 Intermediate in organic synthesis
(3S,5R)-5-Methylpyrrolidin-3-ol Methyl group replaces aminomethyl; (3S,5R) configuration 116.16 Limited biological applications
(3R,5S)-5-(Hydroxymethyl)-1-tosylpyrrolidin-3-ol Tosyl and hydroxymethyl groups; (3R,5S) configuration 271.33 Chiral building block in pharmaceuticals

Stereochemical and Functional Group Impact

  • Stereochemistry : The (3S,5R) configuration of the target compound distinguishes it from enantiomers like (3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol, which exhibit different receptor-binding profiles .
  • Aminomethyl vs. Hydroxymethyl: Replacing the hydroxymethyl group (as in (3R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol) with an aminomethyl group introduces basicity and hydrogen-bonding capacity, which may influence interactions with acidic residues in enzymes .

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